

Structure-Activity Relationship (SAR) of N-Isobutyl-4-methoxybenzenesulfonamide Analogs: A Comparative Guide

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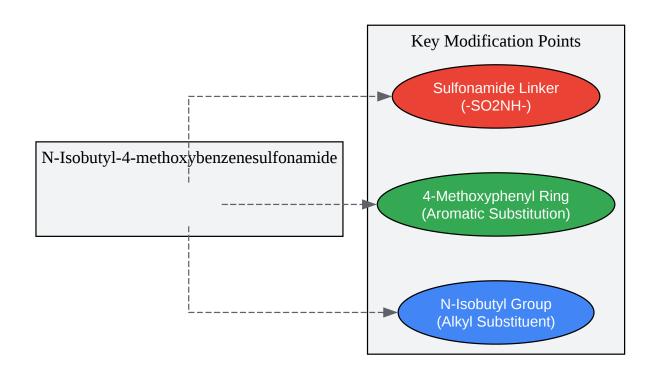
Compound of Interest		
Compound Name:	N-isobutyl-4- methoxybenzenesulfonamide	
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This guide provides a comparative analysis of the structure-activity relationships (SAR) of **N-isobutyl-4-methoxybenzenesulfonamide** analogs, drawing upon findings from studies on structurally related benzenesulfonamide and sulfonamide derivatives. The information is intended for researchers, scientists, and drug development professionals to inform the design of novel therapeutic agents.

Core Structure and Rationale for Modification

The core structure of **N-isobutyl-4-methoxybenzenesulfonamide** serves as a scaffold for modification. The key components for SAR studies are the N-isobutyl group, the sulfonamide linker, and the 4-methoxyphenyl ring. Modifications to these regions can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, including target affinity, selectivity, and metabolic stability.





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Caption: Key modification points on the N-isobutyl-4-methoxybenzenesulfonamide scaffold.

Comparative Biological Activities of Analogs

The biological activities of benzenesulfonamide analogs are diverse, ranging from anticonvulsant to anticancer and enzyme inhibition. The following tables summarize quantitative data from studies on related compounds, providing insights into the effects of specific structural modifications.

Anticonvulsant Activity

Sulfonamide-containing compounds have been extensively studied for their anticonvulsant properties. The maximal electroshock (MES) test is a common assay to evaluate this activity.



Compound/An alog Type	Modification	MES Activity (ED50 mg/kg)	Neurotoxicity (TD50 mg/kg)	Reference
Topiramate Analog	Cyclic sulfate at 4,5-position	~8 times more potent than topiramate	Favorable neurotoxicity index	[1]
Sulfamide Derivatives	(S)-N-[(6-Chloro- 2,3- dihydrobenzo[1]d ioxin-2- yl)methyl]sulfami de	Potent activity in audiogenic, electrically-induced, and chemically-induced seizure models	Good safety margin	[2]
General Sulfonamides	N-Methylation of succinimide-like structures	Decreased activity against electroshock seizures	Increased activity against chemically induced convulsions	[3]
Phenyl- substituted Succinimides	Phenyl substitution	Active against electrically induced convulsions	-	[3]

Anticancer Activity

Benzenesulfonamide derivatives have shown promise as anticancer agents, with activity against various cell lines.



Compound Series	Modification	Cell Line	IC50 (μg/mL)	Reference
Benzylidene-N- (phenylsulfonyl) hydrazine-1- carbothioamide	2-(4-methoxy benzylidene)	MCF-7	37.8	
Benzylidene-N- (phenylsulfonyl) hydrazine-1- carbothioamide	2-benzylidene	MCF-7	38.1	
Benzylidene-N- (phenylsulfonyl) hydrazine-1- carbothioamide	2-(4-chloro benzylidene)	MCF-7	41	
Benzylidene-N- (phenylsulfonyl) hydrazine-1- carbothioamide	Derivative 4e	MCF-7	28.2	
Doxorubicin (Standard)	-	MCF-7	12.80	

Enzyme Inhibition

Many sulfonamides are known inhibitors of enzymes such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).



Compound Series	Target Enzyme	Key Structural Feature	IC50 (nM)	Reference
4- Phenoxybenzene sulfonyl pyrrolidine derivatives	MMP-2, MMP-9	4-phenoxy group	Not specified, but compounds 4a, 4e, and 4i showed potent activity	[4]
Benzenesulfona mide-based inhibitors	Carbonic Anhydrases	Varied tail groups	Nanomolar affinities for several CA isoforms	[5]
Sulfonamide methoxypyridine derivatives	PI3K/mTOR	2,4-difluoro-N-(2- methoxypyridin- 3-yl) benzenesulfona mide	0.2 nM for PI3K	[6]

Experimental Protocols Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

- Animal Model: Male ICR mice (20-30 g) are typically used.
- Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 0.5% methylcellulose in water) is also included.
- Induction of Seizure: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).



- Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
- Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, is calculated using probit analysis.

In Vitro Anticancer Activity: MTT Assay

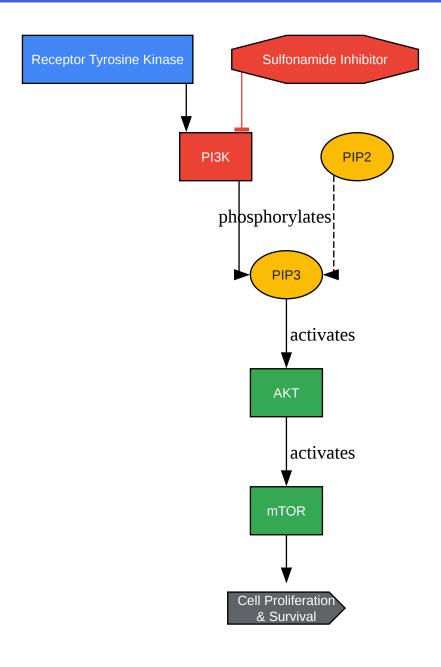
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in appropriate media and conditions.
- Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
- MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated.

Signaling Pathway and SAR Workflow

The PI3K/AKT/mTOR signaling pathway is a critical pathway in cell growth and proliferation and is a target for some sulfonamide derivatives.[6]



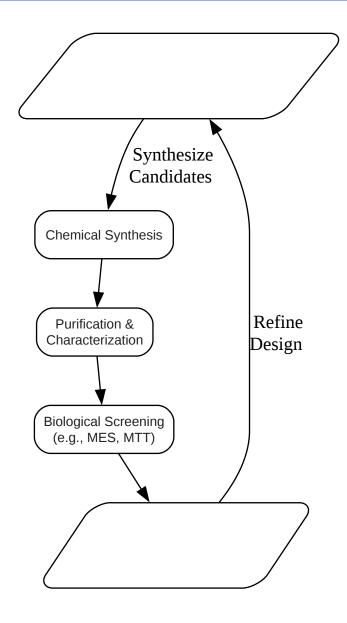


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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by sulfonamide analogs.

A typical SAR study follows a cyclical workflow involving synthesis, biological testing, and analysis to guide the design of the next generation of analogs.





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